molecular formula C13H16N2O3 B598102 tert-butyl 3-(hydroxymethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate CAS No. 144657-67-0

tert-butyl 3-(hydroxymethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Cat. No. B598102
M. Wt: 248.282
InChI Key: XPXXDPUPBVIHGK-UHFFFAOYSA-N
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Description

“tert-butyl 3-(hydroxymethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate” is a biochemical reagent . It is used as a biological material or organic compound for life science related research . The compound has a molecular weight of 248.28 .


Molecular Structure Analysis

The molecular structure of “tert-butyl 3-(hydroxymethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate” is represented by the formula C13H16N2O3 . The InChI key is XPXXDPUPBVIHGK-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound is a solid . It has a melting point of 146 - 148°C . The compound has a density of 1.1±0.1 g/cm3 . Its boiling point is 289.5±13.0 °C at 760 mmHg . The compound has a molar refractivity of 53.1±0.3 cm3 .

Scientific Research Applications

Synthesis and Characterization

  • The compound is utilized in the synthesis of complex molecules through a process that involves starting from tert-butyl 4-oxopiperidine-1-carboxylate. This method produces Schiff base compounds characterized using FTIR, 1H, and 13C NMR spectroscopy, with some exhibiting intramolecular hydrogen bonding. These characteristics are essential for understanding the molecular structure and potential applications of the synthesized compounds (Çolak, Karayel, Buldurun, & Turan, 2021).

Reactions and Derivatives

  • Research on the reactions of tert-butyl esters, such as those involved in the synthesis of pyrrole-3-carboxylic acids and amides, demonstrates the utility of tert-butyl 3-(hydroxymethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate in creating pharmacologically relevant structures. A notable process involves the one-step, continuous flow synthesis of pyrrole-3-carboxylic acids directly from tert-butyl acetoacetates, highlighting the compound's versatility in organic synthesis (Herath & Cosford, 2010).

Application in Medicinal Chemistry

  • The compound serves as a precursor in the development of novel structures with potential biological activities. For instance, the synthesis of fluorinated pyrrolo[2,3-b]pyridines and pyrrolo[2,3-d]pyrimidine nucleosides, aiming to produce inhibitors for enzymes like adenosine deaminase (ADA) and inosine 5'-monophosphate dehydrogenase (IMPDH), demonstrates its application in medicinal chemistry (Iaroshenko, Wang, Sevenard, & Volochnyuk, 2009).

Structural and Mechanistic Studies

  • The compound is also involved in studies aimed at understanding the mechanisms of chemical reactions and the structural characterization of reaction products. This includes investigations into the stereochemistry and crystal structure of derivatives, which are crucial for developing new materials and pharmaceuticals with specific properties (Naveen, Dinesh, Abiraj, Gowda, Sridhar, & Prasad, 2007).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral . It has hazard statements H301 - H410 . The precautionary statements include P264 - P270 - P273 - P301 + P310 - P391 - P405 .

properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)pyrrolo[2,3-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-13(2,3)18-12(17)15-7-9(8-16)10-5-4-6-14-11(10)15/h4-7,16H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPXXDPUPBVIHGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1N=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60677979
Record name tert-Butyl 3-(hydroxymethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 3-(hydroxymethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

CAS RN

144657-67-0
Record name tert-Butyl 3-(hydroxymethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-(hydroxymethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 1-(tert-butoxycarbonyl)-3-formyl-7-azaindole (2.5 g, 10.2 mmol) in 16 mL EtOH was added NaBH4 (115 mg, 3.05 mmol). The reaction was stirred at ambient temperature for 4 h, concentrated and triturated with 1N NaOH. The basic solution was extracted with ether and ethylacetate. The organics were washed with water and brine, then dried over Na2SO4, filtered and concentrated. The filtrate was concentrated and purified by silica gel chromatography (50% ethylacetate/hexanes) to give tert-butyl 3-(hydroxymethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (44%). LCMS [M-tert-Bu]+=191.1.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
115 mg
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One

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